molecular formula C14H15N3O2S B1384308 N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide CAS No. 871909-80-7

N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

Cat. No. B1384308
CAS RN: 871909-80-7
M. Wt: 289.35 g/mol
InChI Key: LNODMCWZZCWRKU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide, also known as CPA, is a cyclic amide compound that has been the subject of considerable scientific research over the past few decades. This compound has been studied for its potential applications in laboratory experiments, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide and its derivatives are primarily synthesized for various research applications, focusing on their structural properties and potential biological activities. The compounds are synthesized through processes involving cyclocondensation, aminolysis, and alkylation, aiming to explore their structural characteristics and potential applications in medicinal chemistry. For instance, the synthesis and QSAR studies of related compounds highlight the importance of structural and physicochemical parameters, indicating the relevance of substituents and their contribution to the compounds' properties (Desai et al., 2008). The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have also been described, emphasizing the structural diversity and the potential of these compounds for further chemical modifications (Galushchinskiy et al., 2017).

Antimicrobial and Antifungal Properties

Several studies have investigated the antimicrobial and antifungal properties of this compound derivatives. These compounds have shown promising results against various bacterial and fungal species, including pathogens and food contaminating species. The relationship between molecular properties and antimicrobial activity has been elucidated, shedding light on the potential therapeutic applications of these compounds (Incerti et al., 2017). Furthermore, certain derivatives have demonstrated notable antifungal activity, indicating their potential as antifungal agents (Obydennov et al., 2022).

Anti-inflammatory and Antioxidant Activities

The derivatives of this compound have also been evaluated for their anti-inflammatory and antioxidant activities. Studies have shown that certain compounds possess excellent anti-inflammatory activity, as well as potent antioxidant activity in various assays. These findings suggest the potential therapeutic applications of these compounds in treating inflammation and oxidative stress-related disorders (Koppireddi et al., 2013).

properties

IUPAC Name

N-cyclopropyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-12(15-10-6-7-10)8-11-13(19)17-14(20-11)16-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNODMCWZZCWRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NC(=NC3=CC=CC=C3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Reactant of Route 2
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N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Reactant of Route 3
N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Reactant of Route 4
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N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Reactant of Route 5
N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
Reactant of Route 6
N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide

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